molecular formula C14H20 B14717009 4-ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene CAS No. 22824-29-9

4-ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene

Cat. No.: B14717009
CAS No.: 22824-29-9
M. Wt: 188.31 g/mol
InChI Key: DQPSSYYYXPGNBJ-UHFFFAOYSA-N
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Description

4-Ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an ethyl group and two methyl groups attached to a dihydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene typically involves the alkylation of a naphthalene derivative. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to fully saturated naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of fully saturated naphthalene derivatives.

    Substitution: Formation of halogenated naphthalenes.

Scientific Research Applications

4-Ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its potential anti-inflammatory activity may be due to the inhibition of pro-inflammatory enzymes or signaling pathways.

Comparison with Similar Compounds

  • 1,4-Dimethyl-2,3-dihydro-1H-naphthalene
  • 4-Ethyl-1,2,3,4-tetrahydro-1,4-dimethyl-naphthalene
  • 1-Ethyl-2,3-dihydro-1-methyl-naphthalene

Uniqueness: 4-Ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

22824-29-9

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

4-ethyl-1,4-dimethyl-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C14H20/c1-4-14(3)10-9-11(2)12-7-5-6-8-13(12)14/h5-8,11H,4,9-10H2,1-3H3

InChI Key

DQPSSYYYXPGNBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(C2=CC=CC=C21)C)C

Origin of Product

United States

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